molecular formula C10H6ClN3 B1399639 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile CAS No. 1126779-37-0

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile

Cat. No.: B1399639
CAS No.: 1126779-37-0
M. Wt: 203.63 g/mol
InChI Key: AMYBEFJCTASPEQ-UHFFFAOYSA-N
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Description

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a valuable intermediate in the synthesis of biologically active compounds, including anti-tumor, anti-inflammatory, and antibacterial drugs . This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

A commonly used preparation method involves the reaction of benzonitrile and 2-chloro-4-nitrobenzonitrile under alkaline conditions. This reaction generates 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile, which is subsequently purified by crystallization . Another method involves the synthesis from 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Crystallization and other purification techniques are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-tumor, anti-inflammatory, and antibacterial agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been designed as a core structure for androgen receptor antagonists . The compound binds to the androgen receptor, inhibiting its activity and thereby exerting its biological effects. This mechanism is particularly relevant in the context of anti-tumor and anti-inflammatory applications.

Comparison with Similar Compounds

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile can be compared with other similar compounds, such as:

    2-chloro-4-(1H-pyrazol-3-yl)benzonitrile: This compound has a similar structure but with the pyrazole moiety attached at a different position.

    2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: Another closely related compound with the pyrazole moiety attached at the 5-position.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-3-7(1-2-8(10)4-12)9-5-13-14-6-9/h1-3,5-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYBEFJCTASPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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